Cas no 590371-38-3 (3-(Trifluoromethyl)pyridine-4-carboxylic acid)

3-(Trifluoromethyl)pyridine-4-carboxylic acid is a versatile organic compound known for its potent electron-withdrawing properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's unique structure facilitates efficient reactions, yielding high purity products, and its availability in various grades ensures suitability for diverse applications.
3-(Trifluoromethyl)pyridine-4-carboxylic acid structure
590371-38-3 structure
Product name:3-(Trifluoromethyl)pyridine-4-carboxylic acid
CAS No:590371-38-3
MF:C7H4F3NO2
Molecular Weight:191.1074
MDL:MFCD08234940
CID:68441
PubChem ID:25210500

3-(Trifluoromethyl)pyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(Trifluoromethyl)pyridine-4-carboxylic acid
    • 3-(TRIFLUOROMETHYL)ISONICOTINIC ACID
    • 4-Pyridinecarboxylic acid, 3-(trifluoromethyl)-
    • 3-Trifluoromethyl-isonicotinic acid
    • 3-(trifluoromethyl)-4-pyridinecarboxylic acid
    • PubChem22216
    • KSC268S9D
    • 3-trifluoromethylisonicotinic acid
    • FBOSFEOQEZQFOC-UHFFFAOYSA-N
    • 3-(Trifluoromethyl)isonicotinicacid
    • 3-trifluoromethyl isonicotinic acid
    • BCP11636
    • WT1948
    • HT1056
    • SBB06526
    • Z1179327807
    • EN300-75582
    • SY019259
    • AB43706
    • BL003418
    • A832120
    • J-511034
    • MFCD08234940
    • AM20061357
    • GE-0239
    • FT-0654931
    • 3-(trifluoromethyl)isonicotinic acid, AldrichCPR
    • AC-25223
    • DTXSID00649099
    • 3-(trifluoromethyl)pyridine-4-carboxylicacid
    • SCHEMBL115907
    • 590371-38-3
    • CS-W019443
    • AKOS005063540
    • DB-031396
    • MDL: MFCD08234940
    • インチ: 1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13)
    • InChIKey: FBOSFEOQEZQFOC-UHFFFAOYSA-N
    • SMILES: FC(C1C([H])=NC([H])=C([H])C=1C(=O)O[H])(F)F

計算された属性

  • 精确分子量: 191.01900
  • 同位素质量: 191.019
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 204
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2
  • XLogP3: 1.3

じっけんとくせい

  • Color/Form: No data available
  • 密度みつど: 1.484
  • ゆうかいてん: No data available
  • Boiling Point: 352.3 °C at 760 mmHg
  • フラッシュポイント: 352.3 °C at 760 mmHg
  • Refractive Index: 1.475
  • PSA: 50.19000
  • LogP: 1.79860

3-(Trifluoromethyl)pyridine-4-carboxylic acid Security Information

3-(Trifluoromethyl)pyridine-4-carboxylic acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-(Trifluoromethyl)pyridine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB467409-250mg
3-(Trifluoromethyl)pyridine-4-carboxylic acid, min. 95%; .
590371-38-3
250mg
€86.40 2025-02-27
Enamine
EN300-75582-0.05g
3-(trifluoromethyl)pyridine-4-carboxylic acid
590371-38-3 95.0%
0.05g
$19.0 2025-02-20
Enamine
EN300-75582-25.0g
3-(trifluoromethyl)pyridine-4-carboxylic acid
590371-38-3 95.0%
25.0g
$801.0 2025-02-20
Chemenu
CM102694-10g
3-(Trifluoromethyl)pyridine-4-carboxylic acid
590371-38-3 97%
10g
$*** 2023-05-30
eNovation Chemicals LLC
D378571-25g
3-(TRIFLUOROMETHYL)ISONICOTINIC ACID
590371-38-3 97%
25g
$920 2024-05-24
Key Organics Ltd
GE-0239-25G
3-(trifluoromethyl)pyridine-4-carboxylic acid
590371-38-3 >95%
25g
£348.00 2025-02-08
Key Organics Ltd
GE-0239-1G
3-(trifluoromethyl)pyridine-4-carboxylic acid
590371-38-3 >95%
1g
£50.00 2023-09-08
Key Organics Ltd
GE-0239-10G
3-(trifluoromethyl)pyridine-4-carboxylic acid
590371-38-3 >95%
10g
£162.00 2025-02-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T48190-1g
3-(Trifluoromethyl)pyridine-4-carboxylic acid
590371-38-3 97%
1g
¥153.0 2023-09-06
Frontier Specialty Chemicals
T12458-5 g
3-(Trifluoromethyl)pyridine-4-carboxylic acid
590371-38-3
5g
$ 105.00 2022-11-04

3-(Trifluoromethyl)pyridine-4-carboxylic acid 関連文献

3-(Trifluoromethyl)pyridine-4-carboxylic acidに関する追加情報

Introduction to 3-(Trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 590371-38-3)

3-(Trifluoromethyl)pyridine-4-carboxylic acid, with the chemical formula C₇H₅F₃NO₂ and CAS number 590371-38-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of heterocyclic molecules characterized by the presence of a nitrogen atom within the six-membered aromatic ring, which imparts unique electronic and steric properties. The introduction of a trifluoromethyl group at the 3-position and a carboxylic acid moiety at the 4-position further enhances its utility as a versatile building block in synthetic chemistry.

The trifluoromethyl group, known for its electron-withdrawing inductive effect and strong resonance stabilization, plays a pivotal role in modulating the bioactivity of 3-(Trifluoromethyl)pyridine-4-carboxylic acid. This functional group is widely recognized for its ability to improve metabolic stability, lipophilicity, and binding affinity in drug candidates. Consequently, compounds incorporating this moiety have been extensively explored in the development of novel therapeutics targeting various diseases, including cancer, inflammation, and infectious disorders.

In recent years, 3-(Trifluoromethyl)pyridine-4-carboxylic acid has emerged as a valuable intermediate in the synthesis of biologically active molecules. Its structural framework provides a rigid scaffold that can be readily modified through various chemical transformations, such as esterification, amidation, or alkylation, to generate libraries of derivatives with tailored pharmacological properties. The carboxylic acid functionality at the 4-position serves as a reactive handle for further functionalization, enabling the construction of complex molecular architectures.

One of the most compelling aspects of 3-(Trifluoromethyl)pyridine-4-carboxylic acid is its application in medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors of enzymes involved in critical biological pathways. For instance, studies have demonstrated its utility in generating potent inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and leukemias. The trifluoromethyl group enhances the binding affinity of these inhibitors to their target proteins by stabilizing key interactions through favorable hydrophobic interactions and electronic effects.

Furthermore, 3-(Trifluoromethyl)pyridine-4-carboxylic acid has been utilized in the synthesis of agrochemicals, where its structural features contribute to enhanced pest resistance and crop protection. The fluorinated pyridine core is particularly effective in disrupting metabolic pathways in pests while maintaining low toxicity to non-target organisms. This makes it an attractive scaffold for developing next-generation pesticides with improved environmental profiles.

The pharmaceutical industry has also harnessed the potential of 3-(Trifluoromethyl)pyridine-4-carboxylic acid in the development of central nervous system (CNS) drugs. Pyridine derivatives are known for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders. By incorporating fluorinated substituents, such as the trifluoromethyl group, researchers can fine-tune the pharmacokinetic properties of these compounds to achieve optimal therapeutic efficacy.

Recent advances in computational chemistry have further highlighted the importance of 3-(Trifluoromethyl)pyridine-4-carboxylic acid as a key intermediate. High-throughput virtual screening (HTVS) and molecular docking studies have identified numerous derivatives with promising biological activity against targets such as protein kinases and transcription factors. These computational approaches have accelerated the discovery process by enabling rapid evaluation of large chemical libraries without the need for extensive experimental screening.

The synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid itself is an intriguing challenge that has been addressed through multiple synthetic routes. Traditional methods involve multi-step sequences involving halogenation, carboxylation, and functional group transformations. However, recent innovations have focused on more efficient and sustainable synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques. These advancements not only improve yield but also reduce waste generation, aligning with green chemistry principles.

In conclusion,3-(Trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 590371-38-3) represents a cornerstone compound in modern drug discovery and agrochemical research. Its unique structural features and versatile reactivity make it an indispensable tool for chemists and biologists alike. As our understanding of biological systems continues to evolve,trifluoromethyl-containing pyridines are poised to play an even greater role in addressing some of humanity's most pressing health challenges.

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